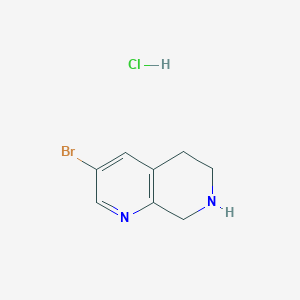
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Vorbereitungsmethoden
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves several steps. One common method includes the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The resulting product is then purified and converted to its hydrochloride salt form .
Analyse Chemischer Reaktionen
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and coupling agents such as palladium catalysts .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Chemical Biology: The compound is employed in studies to understand biological processes at the molecular level.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride can be compared with other naphthyridine derivatives such as:
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 7-Dimethoxymethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C8H10BrClN2 |
|---|---|
Molekulargewicht |
249.53 g/mol |
IUPAC-Name |
3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-3-6-1-2-10-5-8(6)11-4-7;/h3-4,10H,1-2,5H2;1H |
InChI-Schlüssel |
LOCUXJIWNPPGMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=C(C=N2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



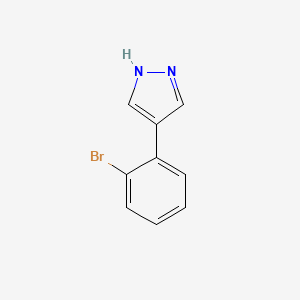
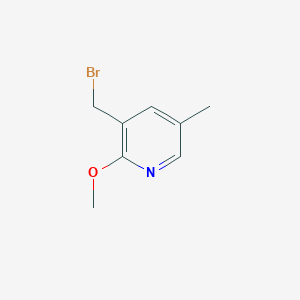

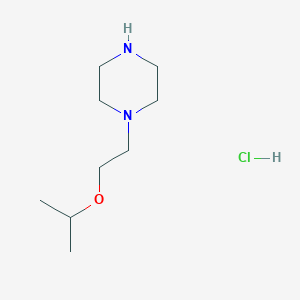
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
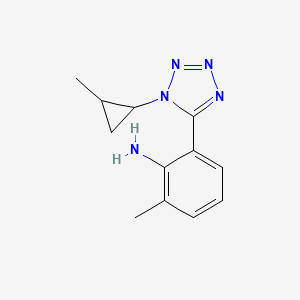
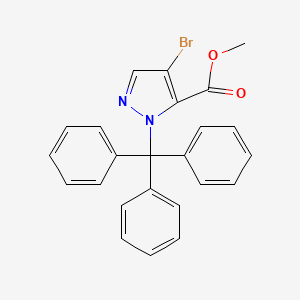

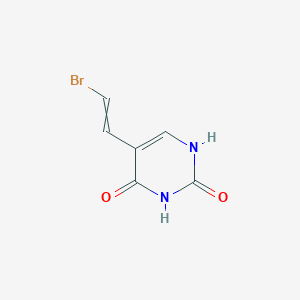
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
